molecular formula C19H20N2O2 B12921611 N-(2-(1H-Indol-3-yl)ethyl)-2-(2-methoxyphenyl)acetamide CAS No. 847769-80-6

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B12921611
CAS No.: 847769-80-6
M. Wt: 308.4 g/mol
InChI Key: GJYJVQFJKCPBMT-UHFFFAOYSA-N
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Description

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-methoxyphenyl)acetamide is a synthetic indole derivative designed for research applications. This compound features a molecular structure combining a 1H-indol-3-ylethylamine moiety, a scaffold prevalent in numerous biologically active molecules, with a 2-methoxyphenylacetamide group . Indole-based compounds are of significant interest in medicinal chemistry and chemical biology due to their diverse interactions with biological systems. For instance, structural analogs have been investigated for their activity against targets such as the actin-related protein 2/3 complex , while other indole derivatives like those based on 2-(sulfanylmethyl)indol-3-yl acetic acid have shown predicted anti-inflammatory activity via molecular docking studies with cyclooxygenase enzymes . The specific mechanism of action, pharmacological profile, and research value of this compound are subjects for further investigation. Researchers can utilize this compound as a key intermediate in organic synthesis or as a probe for exploring new biochemical pathways in areas such as cell signaling and neuropharmacology. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

847769-80-6

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C19H20N2O2/c1-23-18-9-5-2-6-14(18)12-19(22)20-11-10-15-13-21-17-8-4-3-7-16(15)17/h2-9,13,21H,10-12H2,1H3,(H,20,22)

InChI Key

GJYJVQFJKCPBMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCCC2=CNC3=CC=CC=C32

solubility

44.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-methoxyphenyl)acetamide is a synthetic compound belonging to the class of indole derivatives. This compound has garnered attention due to its potential pharmacological applications, particularly in the fields of neuropharmacology and anti-inflammatory research. The structural framework of this compound includes an indole moiety, which is often associated with various biological activities, including modulation of neurotransmitter systems and anti-inflammatory effects.

Chemical Structure and Properties

The chemical formula for this compound is C18H20N2O2C_{18}H_{20}N_{2}O_{2}, with a molecular weight of approximately 300.36 g/mol. The presence of both the indole and methoxyphenyl groups contributes to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin receptors. The indole structure is known for its affinity towards serotonin receptors, which play a crucial role in mood regulation and anxiety disorders. Additionally, compounds with similar structures have been linked to anti-inflammatory properties, suggesting that this compound may also influence inflammatory pathways.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundIndole & MethoxyphenylPotential neuroprotective & anti-inflammatory
N-(4-Chlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamideIndole & PyrazoleAnalgesic
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamideIndole & NaphthaleneAnti-inflammatory

Neuroprotective Effects

Preliminary studies indicate that this compound exhibits neuroprotective effects by modulating neurotransmitter systems. Research has shown that compounds with similar indole structures can enhance serotonin receptor activity, potentially alleviating symptoms associated with depression and anxiety disorders .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis .

Case Studies

A notable case study involved the synthesis and evaluation of related indole derivatives, which demonstrated significant cytotoxic activity against various cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), and MCF7 (breast cancer). These derivatives showed IC50 values indicating potent anti-proliferative effects, suggesting that similar compounds may share this activity .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 2-methoxyphenyl group differentiates it from naphthalenyl () or benzo[d][1,3]dioxol () analogs.
  • Synthesis : DCC-mediated coupling () is a common method for indole-containing acetamides, suggesting the target compound could be synthesized similarly. Microbial biosynthesis () is an alternative route for simpler analogs.

Pharmacological Activities

Key Observations :

  • Methoxy groups may enhance receptor binding or solubility, as seen in C3’s anti-biofilm activity ().
  • Simpler analogs (e.g., N-acetyltryptamine) exhibit antimicrobial properties, suggesting the target compound’s methoxyphenyl group could broaden its spectrum .
  • Hydroxylation of the indole ring () reduces cytotoxicity, highlighting the importance of substituent positioning.

Structure-Activity Relationships (SAR)

  • Indole Backbone : Critical for interactions with biological targets (e.g., serotonin receptors, microbial enzymes) .
  • Methoxy Substitution : Enhances metabolic stability and lipophilicity compared to hydroxyl or halogen substituents .
  • Acetamide Linker : Facilitates hydrogen bonding, crucial for enzyme inhibition (e.g., LasR in ).

Preparation Methods

Step 1: Starting Materials

Step 2: Activation of Carboxylic Acid

To facilitate coupling, the carboxylic acid group of methoxyphenyl acetic acid is activated using reagents such as:

Step 3: Coupling Reaction

The activated carboxylic acid intermediate reacts with tryptamine or related indole derivatives under controlled conditions:

  • Solvent: Acetonitrile or dichloromethane.
  • Catalyst: Pyridine or triethylamine to enhance nucleophilic attack.
  • Temperature: Typically conducted at room temperature or slightly elevated temperatures (~40°C).

Reaction Optimization

Key Parameters

Several factors influence the yield and purity of the product:

  • Molar Ratios : The molar ratio of reagents directly impacts reaction efficiency. A 1:1.2 ratio of tryptamine to activated methoxyphenyl acetic acid is recommended.
  • Solvent Choice : Polar aprotic solvents like acetonitrile enhance reaction kinetics.
  • Catalyst Concentration : Catalytic amounts of pyridine (~0.1 equivalent) are sufficient to drive the reaction forward.

Byproduct Control

Side reactions such as overcoupling or hydrolysis of intermediates can be minimized by:

  • Maintaining anhydrous conditions.
  • Using freshly distilled solvents.

Purification Techniques

After synthesis, purification is essential to isolate this compound in its pure form:

  • Column Chromatography :
    • Stationary Phase: Silica gel.
    • Eluent System: A gradient mixture of ethyl acetate and hexane.
    • Purpose: Removes unreacted starting materials and byproducts.
  • Crystallization :

    • Solvent: Methanol or ethanol.
    • Cooling Rate: Slow cooling enhances crystal formation.
  • Spectroscopic Characterization :

    • Techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry confirm structural integrity.

Data Table

Step Reagents/Conditions Observations/Notes
Activation CDI in acetonitrile Formation of carbamate intermediate; CO₂ evolution observed
Coupling Reaction Tryptamine + activated methoxyphenyl acetic acid Optimal yield at room temperature; pyridine enhances nucleophilicity
Purification Column chromatography with ethyl acetate/hexane Pure product obtained; impurities removed effectively
Characterization NMR, IR, Mass Spectrometry Confirmed structure with expected chemical shifts

Alternative Methods

One-Pot Multicomponent Reaction

An alternative approach involves a one-pot synthesis using indole-3-acetic acid, CDI, and substituted anilines:

  • Advantage: Simplifies reaction setup and minimizes intermediate handling.
  • Disadvantage: Requires precise control over reaction conditions to avoid side reactions.

Microwave-Assisted Synthesis

Recent advancements include microwave-assisted reactions that reduce reaction time significantly:

  • Reaction Time: ~15 minutes compared to hours in conventional methods.
  • Yield Improvement: Enhanced efficiency due to uniform heating.

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